7-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
7-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a pyrrolo[2,3-d]pyrimidine core with a 3-chloro-4-methylphenyl group at the 7-position and a phenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford the pyrrolo[2,3-d]pyrimidin-4-one core . The reaction conditions often include heating the mixture in formic acid or using other cyclization agents such as triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
7-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Thieno[3,2-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
7-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both a chloro and a methyl group on the phenyl ring. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-12-7-8-14(9-16(12)20)23-10-15(13-5-3-2-4-6-13)17-18(23)21-11-22-19(17)24/h2-11H,1H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJWHEOSOZWZCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2NC=NC3=O)C4=CC=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2NC=NC3=O)C4=CC=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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